molecular formula C16H17N3O2 B2829714 N-(isochroman-3-ylmethyl)-N-methylpyrazine-2-carboxamide CAS No. 2034581-96-7

N-(isochroman-3-ylmethyl)-N-methylpyrazine-2-carboxamide

Cat. No.: B2829714
CAS No.: 2034581-96-7
M. Wt: 283.331
InChI Key: CWOPLYQXPWCBHN-UHFFFAOYSA-N
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Description

N-(isochroman-3-ylmethyl)-N-methylpyrazine-2-carboxamide is a synthetic small molecule of significant interest for early-stage pharmacological research, designed by integrating two pharmaceutically active motifs: the isochroman and the pyrazine-2-carboxamide. The isochroman scaffold is recognized for its diverse biological activities. Research indicates that isochroman derivatives exhibit a broad spectrum of pharmacological potencies, including central nervous system (CNS) activities, antioxidant, antimicrobial, antihypertensive, antitumor, and anti-inflammatory effects . The pyrazine-2-carboxamide moiety is a privileged structure in medicinal chemistry. Recent studies highlight the potential of pyrazine-2-carboxamide derivatives as antibacterial agents, particularly against challenging, drug-resistant pathogens. Some analogs have demonstrated potent activity against extensively drug-resistant (XDR) Salmonella Typhi , showcasing the potential of this chemical class in addressing urgent antimicrobial resistance . Furthermore, pyrazinecarboxamides have also been investigated for their herbicidal and abiotic elicitation activity in plant tissue cultures . The strategic combination of these two subunits in a single molecule suggests potential for multifunctional biological activity and makes this compound a compelling candidate for investigating new mechanisms of action in areas such as neuropharmacology, oncology, and infectious disease. This compound is intended for research purposes to further explore these potential applications and elucidate its specific molecular targets. This product is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

N-(3,4-dihydro-1H-isochromen-3-ylmethyl)-N-methylpyrazine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O2/c1-19(16(20)15-9-17-6-7-18-15)10-14-8-12-4-2-3-5-13(12)11-21-14/h2-7,9,14H,8,10-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWOPLYQXPWCBHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1CC2=CC=CC=C2CO1)C(=O)C3=NC=CN=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(isochroman-3-ylmethyl)-N-methylpyrazine-2-carboxamide typically involves the following steps:

    Formation of Isochroman-3-ylmethylamine: This intermediate can be synthesized by reacting isochroman with formaldehyde and methylamine under acidic conditions.

    Coupling with Pyrazine-2-carboxylic Acid: The isochroman-3-ylmethylamine is then coupled with pyrazine-2-carboxylic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

N-(isochroman-3-ylmethyl)-N-methylpyrazine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The isochroman ring can be oxidized to form corresponding lactones or carboxylic acids.

    Reduction: The pyrazine ring can be reduced to form dihydropyrazine derivatives.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings, introducing various substituents.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Friedel-Crafts acylation or alkylation reactions using aluminum chloride (AlCl3) as a catalyst.

Major Products Formed

    Oxidation: Isochroman-3-carboxylic acid or isochroman-3-one.

    Reduction: Dihydropyrazine derivatives.

    Substitution: Various substituted isochroman or pyrazine derivatives depending on the electrophile used.

Scientific Research Applications

N-(isochroman-3-ylmethyl)-N-methylpyrazine-2-carboxamide has found applications in several scientific domains:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism by which N-(isochroman-3-ylmethyl)-N-methylpyrazine-2-carboxamide exerts its effects involves interaction with specific molecular targets. For instance, it may inhibit certain enzymes or bind to receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The table below highlights key structural and physicochemical differences between N-(isochroman-3-ylmethyl)-N-methylpyrazine-2-carboxamide and related compounds:

Compound Substituents Molecular Weight (g/mol) Melting Point (°C) Key Spectral Data Biological Activity
N-(Isochroman-3-ylmethyl)-N-methylpyrazine-2-carboxamide (hypothetical) Isochroman-3-ylmethyl, methyl ~315 (estimated) Not reported Anticipated IR: ~1650 cm⁻¹ (amide C=O); NMR: δ 8.5–9.5 (pyrazine protons) Not tested
N-(4-Fluorophenyl)pyrazine-2-carboxamide 4-Fluorophenyl 221.21 145–147 $^1$H NMR (CDCl₃): δ 8.75 (s, 1H), 8.65 (s, 1H), 7.45–7.55 (m, 2H) Antimycobacterial (MIC: 12.5 μg/mL)
N,3-Dimethyl-N-(2-nitrophenyl)pyrazine-2-carboxamide 2-Nitrophenyl, 3-methyl 272.26 Not reported $^1$H NMR (CDCl₃): δ 8.60 (s, 1H), 7.80–8.13 (m, 3H); ESI-MS: m/z 273.0 ([M+H]⁺) Spin-state modulation in iron complexes
5-(Hexylamino)-N-(4-hydroxyphenyl)pyrazine-2-carboxamide 4-Hydroxyphenyl, hexylamino 357.44 157.7–161.5 IR: 3320 cm⁻¹ (N-H); $^13$C NMR: δ 164.2 (C=O) Antimycobacterial (MIC: 6.25 μg/mL)
N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide 4-Bromo-3-methylphenyl 341.77 Not reported $^1$H NMR (CDCl₃): δ 9.67 (s, 1H), 7.67 (d, 1H); Elemental analysis: C 63.27%, H 3.81% Not reported

Key Observations :

  • Substituent Effects on Activity : Electron-withdrawing groups (e.g., nitro in ) or halogenated aryl groups (e.g., 4-fluorophenyl in ) enhance antimycobacterial activity. The isochroman group in the target compound may improve lipophilicity and CNS penetration, though this requires experimental validation.
  • Spectral Trends : Pyrazine ring protons consistently appear at δ 8.5–9.5 in $^1$H NMR, while amide C=O stretches in IR spectra range from 1640–1680 cm⁻¹ .
  • Synthesis Yields : Yields for analogs vary widely (22–97%), influenced by reaction conditions (e.g., solvent, temperature) and substituent reactivity .

Biological Activity

N-(isochroman-3-ylmethyl)-N-methylpyrazine-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article provides a comprehensive overview of its biological activity, including synthesis, structure-activity relationships (SAR), and relevant case studies.

Synthesis and Structure

The synthesis of this compound typically involves multi-step organic reactions that include the formation of the pyrazine ring and subsequent functionalization to introduce the isochroman moiety. The general synthetic route can be summarized as follows:

  • Formation of Pyrazine Derivative : Starting from commercially available precursors, the pyrazine ring is constructed.
  • Isochroman Attachment : The isochroman moiety is introduced through a coupling reaction.
  • Carboxamide Formation : The final step involves the conversion to the carboxamide derivative.

Anticancer Activity

Recent studies have evaluated the anticancer properties of this compound against various cancer cell lines. The compound exhibits significant antiproliferative activity, particularly against hepatocellular carcinoma (HepG2) and lung cancer (A549) cell lines.

  • IC50 Values : The half-maximal inhibitory concentration (IC50) values for HepG2 and A549 cells were reported to be below 10 µM, indicating potent activity .
  • Mechanism of Action : The compound has been shown to induce apoptosis through caspase activation and PARP cleavage, suggesting a mechanism involving cell cycle arrest and programmed cell death .

Antimicrobial Activity

This compound also demonstrates antimicrobial properties. In vitro studies reveal its effectiveness against various bacterial strains, including Mycobacterium tuberculosis.

Microbial Strain MIC (µg/mL) Activity
Mycobacterium tuberculosis12.5Strong
M. kansasii25Moderate
Staphylococcus aureus50Moderate

The compound's activity against M. tuberculosis suggests potential as a lead compound in anti-tubercular drug development .

Structure-Activity Relationships (SAR)

The biological activity of this compound can be attributed to specific structural features:

  • Isochroman Moiety : Enhances binding affinity to biological targets.
  • Pyrazine Ring : Contributes to the overall stability and reactivity of the compound.
  • Carboxamide Functional Group : Plays a crucial role in modulating biological interactions.

Preliminary SAR studies indicate that modifications to either the isochroman or pyrazine components can significantly alter bioactivity, emphasizing the importance of these structural elements in drug design .

Case Study 1: Anticancer Efficacy

In a recent study, this compound was tested on HepG2 cells, where it demonstrated an IC50 value of approximately 8 µM. The study highlighted its ability to induce apoptosis via caspase pathway activation, making it a candidate for further development in cancer therapeutics .

Case Study 2: Antimicrobial Potential

Another investigation focused on the antimicrobial efficacy against M. tuberculosis. The compound exhibited an MIC value of 12.5 µg/mL, showcasing its potential as an anti-tubercular agent. Further studies are warranted to explore its mechanism of action and efficacy in vivo .

Q & A

Q. What are the optimal synthetic routes for N-(isochroman-3-ylmethyl)-N-methylpyrazine-2-carboxamide, and how are intermediates characterized?

The synthesis typically involves coupling pyrazine-2-carboxylic acid derivatives with isochroman-3-ylmethylamine intermediates. A multi-step approach includes:

  • Step 1 : Activation of pyrazine-2-carboxylic acid using coupling agents like HATU or EDCI in the presence of DMF or THF .
  • Step 2 : Reaction with N-methylisochroman-3-ylmethylamine under controlled pH (7–8) and temperature (0–25°C) to minimize side reactions .
  • Characterization : Intermediates are monitored via TLC (silica gel, ethyl acetate/hexane) and confirmed by 1^1H/13^13C NMR (e.g., methyl groups at δ ~2.7–3.5 ppm) and HRMS for mass validation .

Q. How is the structural conformation of this compound validated?

X-ray crystallography or computational modeling (DFT/B3LYP) is used to resolve stereochemistry and torsional angles. Key features include:

  • Pyrazine ring planarity (dihedral angle <5° with the carboxamide group).
  • Isochroman moiety : Chair conformation with methyl substitution at C3 influencing steric interactions .
  • Validation via IR spectroscopy (amide I band at ~1650 cm1^{-1}) and 1^1H NMR coupling constants (e.g., J = 8–10 Hz for aromatic protons) .

Q. What in vitro assays are recommended for initial biological screening of this compound?

Prioritize target-based assays:

  • Enzyme inhibition : Fluorescence polarization (FP) or TR-FRET for kinases or GPCRs (IC50_{50} determination).
  • Cellular viability : MTT assay in HEK-293 or HepG2 cells (48–72 hr exposure; EC50_{50} calculation) .
  • Solubility : Use PBS (pH 7.4) or simulated gastric fluid with HPLC-UV quantification .

Advanced Research Questions

Q. How can contradictory data on the compound’s biological activity be resolved?

Conflicting results (e.g., variable IC50_{50} across studies) may arise from assay conditions or impurities. Mitigation strategies include:

  • Orthogonal assays : Compare FP with SPR (Surface Plasmon Resonance) for binding affinity validation.
  • Purity analysis : LC-MS (>95% purity threshold) to rule out degradants or residual solvents .
  • Structural analogs : Test derivatives (e.g., pyrazine ring substitutions) to isolate pharmacophore contributions .

Q. What computational methods predict the compound’s pharmacokinetic properties?

Use QSAR models or molecular dynamics simulations:

  • ADME Prediction : SwissADME or ADMETLab for logP (target: 2–4), CYP450 inhibition (CYP3A4/2D6), and BBB permeability .
  • Metabolic stability : Microsomal incubation (human liver microsomes + NADPH) with LC-MS/MS to identify phase I/II metabolites .

Q. How does the compound’s stereochemistry impact its interaction with biological targets?

Enantiomeric purity (e.g., isochroman’s chiral center) affects binding. Methods:

  • Chiral HPLC : Use Chiralpak® IC column (35% methanol in CO2_2) to separate enantiomers .
  • Docking studies (AutoDock Vina) : Compare R vs. S configurations with target active sites (e.g., TGR5 agonists; ΔG binding < -8 kcal/mol preferred) .

Q. What strategies optimize the compound’s selectivity against off-target receptors?

  • SAR-driven design : Introduce bulky substituents (e.g., halogen at pyrazine C5) to sterically block off-target binding .
  • Proteome-wide profiling : Use affinity chromatography with immobilized compound to identify non-specific binders .
  • Alanine scanning mutagenesis : Map critical residues in the target’s binding pocket .

Data Contradiction Analysis

Q. How to address discrepancies in reported synthetic yields?

Variability (e.g., 22–62% yields) may stem from:

  • Coupling agents : HATU vs. EDCI (higher yields with HATU due to reduced racemization) .
  • Solvent polarity : THF (aprotic) vs. DMF (polar aprotic) affecting reaction kinetics .
  • Temperature : Lower temperatures (0°C) improve carboxamide coupling efficiency .

Methodological Resources

  • Synthesis Protocols : Refer to (stepwise synthesis) and (rotamer analysis).
  • Analytical Standards : Use PubChem (CID 887839) for spectral data .
  • Biological Assays : Follow RSC Adv. protocols for TGR5 agonist evaluation .

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